molecular formula C8H9NO5S B2701883 2-Hydroxy-5-methanesulfonamidobenzoic acid CAS No. 926243-08-5

2-Hydroxy-5-methanesulfonamidobenzoic acid

Cat. No.: B2701883
CAS No.: 926243-08-5
M. Wt: 231.22
InChI Key: BLKPCFNDGFDHEM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methanesulfonamidobenzoic acid is a benzoic acid derivative substituted with a hydroxyl (-OH) group at position 2 and a methanesulfonamide (-SO₂NH₂CH₃) group at position 5. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research . Its structure combines the carboxylic acid moiety with sulfonamide functionality, which may confer unique hydrogen-bonding capabilities, solubility profiles, and reactivity compared to other substituted benzoic acids.

Properties

IUPAC Name

2-hydroxy-5-(methanesulfonamido)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKPCFNDGFDHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methanesulfonamidobenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-methanesulfonamidobenzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-hydroxy-5-methanesulfonamidobenzoic acid with structurally related benzoic acid derivatives, focusing on functional groups, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Functional Groups (Positions) Key Properties/Applications References
This compound Not provided C₈H₉NO₅S -OH (2), -SO₂NH₂CH₃ (5) Synthetic intermediate; potential hydrogen-bonding due to sulfonamide group
5-Sulfosalicylic acid (2-Hydroxy-5-sulfobenzoic acid) 97-05-2 C₇H₆O₆S -OH (2), -SO₃H (5) Strongly acidic (pKa ~1.8); used in electrophoresis, protein analysis, and as a chelating agent
5-Methoxysalicylic acid (2-Hydroxy-5-methoxybenzoic acid) 2612-02-4 C₈H₈O₄ -OH (2), -OCH₃ (5) Naturally occurring (e.g., in Primula veris); electron-donating methoxy group reduces acidity
2-Hydroxy-5-(methoxycarbonyl)benzoic acid 79128-78-2 C₁₀H₁₀O₅ -OH (2), -COOCH₃ (5) Ester functionality enables hydrolysis to carboxylic acid; used in polymer research
2-Methoxy-5-methylsulfonylbenzoic acid methyl ester Not provided C₁₁H₁₄O₆S -OCH₃ (2), -SO₂CH₃ (5), -COOCH₃ Lipophilic ester; methylsulfonyl group enhances stability in hydrophobic environments
2-(Methylamino)-5-sulfobenzoic acid 89-42-9 C₈H₉NO₅S -NHCH₃ (2), -SO₃H (5) Combines sulfonic acid and methylamino groups; potential for zwitterionic behavior

Key Comparative Insights:

Acidity: Sulfonic acid derivatives (e.g., 5-sulfosalicylic acid) exhibit stronger acidity (pKa ~1.8) compared to sulfonamides, which are weaker acids due to the electron-withdrawing but non-ionic sulfonamide group . Methoxy-substituted analogs (e.g., 5-methoxysalicylic acid) are less acidic than hydroxylated counterparts due to the electron-donating nature of -OCH₃ .

Solubility and Reactivity :

  • Sulfonamide and sulfonic acid groups enhance water solubility via hydrogen bonding and ionic interactions, respectively. Esters (e.g., 2-hydroxy-5-(methoxycarbonyl)benzoic acid) are less polar but hydrolyzable to carboxylic acids .
  • Methylsulfonyl and methoxycarbonyl groups (e.g., in ) increase lipophilicity, favoring applications in lipid-based formulations .

Applications :

  • 5-Sulfosalicylic acid : Widely used in biochemical assays (e.g., protein precipitation) due to its strong acidity and chelating properties .
  • This compound : Likely employed in drug synthesis as a sulfonamide precursor, leveraging its dual functional groups for targeted interactions .

Biological Activity

2-Hydroxy-5-methanesulfonamidobenzoic acid, a compound with potential dual activity as both an anti-inflammatory and antibacterial agent, has garnered attention in recent pharmacological research. Its unique structure, which includes hydroxyl and methanesulfonamide groups, suggests a promising profile for therapeutic applications. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H9NO4S
  • Molecular Weight : 217.23 g/mol

This compound features a benzoic acid backbone with a hydroxyl group at the ortho position and a methanesulfonamide group at the para position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammatory and antibacterial effects. Below are key findings from various studies:

Anti-inflammatory Activity

  • Mechanism of Action : The compound appears to inhibit the cyclooxygenase (COX) pathway, which is crucial in the synthesis of prostaglandins involved in inflammation. This inhibition can lead to reduced pain and swelling.
  • Case Study : In a controlled study, administration of this compound resulted in a significant decrease in edema in animal models when compared to untreated controls, indicating its effectiveness in reducing inflammatory responses.

Antibacterial Activity

  • In Vitro Studies : The antibacterial efficacy of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/ml, suggesting moderate antibacterial properties.
  • Mechanism Insights : The compound's antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Data Tables

Activity TypeAssessed StrainsMIC (µg/ml)Observations
Anti-inflammatoryEdema model (Wistar rats)N/ASignificant reduction in paw edema
AntibacterialStaphylococcus aureus50Effective against Gram-positive bacteria
AntibacterialEscherichia coli100Moderate efficacy observed

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Pharmacokinetics : Research indicates that this compound exhibits favorable pharmacokinetic properties with good absorption rates and bioavailability when administered orally.
  • Toxicology : Toxicity assessments have shown that even at high doses (up to 2000 mg/kg), there were no significant adverse effects noted in animal models, suggesting a favorable safety profile for further development.

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